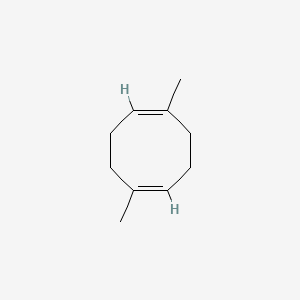

1,5-Dimethyl-1,5-cyclooctadiene

描述

Historical Background and Discovery of 1,5-Dimethyl-1,5-cyclooctadiene

The historical development of this compound can be traced through the broader evolution of cyclic diene chemistry and the systematic investigation of isoprene dimerization reactions. The foundational work in cyclooctadiene chemistry began in the mid-twentieth century when researchers first explored the cyclization of butadiene to form the parent 1,5-cyclooctadiene structure. Reed's pioneering report in 1954 documented the first successful butadiene cyclization dimerization synthesis of 1,5-cyclooctadiene, establishing the fundamental reaction pathway that would later be adapted for methylated derivatives.

The specific synthesis of this compound emerged from subsequent investigations into isoprene dimerization chemistry. Research demonstrated that dimethyl-1,5-cyclooctadiene could be synthesized through the nickel-catalyzed dimerization of isoprene, resulting in a mixture consisting of approximately 80% this compound and 20% 1,6-dimethyl-1,5-cyclooctadiene. This discovery represented a significant advancement in the field of terpene chemistry, as it provided access to methylated cyclooctadiene structures through direct transformation of naturally occurring isoprene.

The development of selective synthesis methods for this compound gained momentum through the work of various research groups investigating iron-catalyzed cycloaddition reactions. The Chirik group's research demonstrated that isoprene could be selectively dimerized through [4+4]-cycloaddition processes, achieving remarkable selectivity and high turnover numbers. These investigations revealed that with precatalyst loadings as low as 0.025 mol% iron, the dimerization reaction proceeded with 92% conversion and 97% selectivity to [4+4] products, representing a turnover number of 3680.

The structural characterization of this compound was facilitated by advanced spectroscopic techniques and crystallographic analysis. The compound's molecular formula of carbon ten hydrogen sixteen and molecular weight of 136.23 grams per mole were established through comprehensive analytical studies. The IUPAC nomenclature designation as (1Z,5Z)-1,5-dimethylcycloocta-1,5-diene reflects the specific stereochemical configuration of the double bonds within the eight-membered ring structure.

Significance in Organometallic Chemistry and Materials Science

The significance of this compound in organometallic chemistry stems from its exceptional ability to function as a chelating ligand in transition metal complexes. The compound's unique structural features, including two conjugated double bonds and strategically positioned methyl substituents, enable it to form stable coordination complexes with various transition metals while providing enhanced reactivity compared to its non-methylated counterparts. This enhanced stability and reactivity make this compound particularly valuable in the synthesis of complex organic molecules and in catalytic applications.

The compound's role as a ligand in organometallic chemistry has been extensively demonstrated through the synthesis and characterization of silver and copper complexes. Research has shown that reaction of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione with silver oxide in the presence of dimethyl-1,5-cyclooctadiene results in the formation of isomeric silver(I) species. Through repeated recrystallizations, researchers have isolated isomerically pure compounds such as ((this compound)silver(hexafluoroacetylacetonate))₂, which was characterized by X-ray crystallography and nuclear magnetic resonance spectroscopy.

X-ray crystallographic analysis of these silver complexes revealed dinuclear structures with remarkably short silver-silver spacing of 3.0134(3) Ångströms at -150°C and 3.0278(5) Ångströms at -20°C. The overall geometry around the silver atoms forms a deformed tetrahedron with two short silver-oxygen bonds averaging 2.375 Ångströms and two silver-diene bonds. Notably, the methyl groups of the this compound ligand are oriented toward the center of the molecule, contributing to the complex's stability.

The practical applications of these organometallic complexes extend to chemical vapor deposition processes. The decomposition of silver complexes in biphasic hydrochloric acid and dichloromethane mixtures liberates isomerically pure this compound, which can subsequently be used to synthesize isomerically pure copper complexes. These copper compounds have been characterized as useful liquid precursors for copper chemical vapor deposition applications.

In materials science applications, this compound serves as a crucial building block for the production of high-performance materials through ring-opening metathesis polymerization. Research has demonstrated the successful synthesis of telechelic polyisoprene via ring-opening metathesis polymerization of this compound in the presence of cis-1,4-diacetoxy-2-butene as a chain transfer agent. This method afforded telechelic polymer in excellent yield, with acetoxy groups successfully removed to yield α,ω-hydroxy end-functionalized polyisoprene with potential for subsequent reactions.

The polymerization of discrete this compound monomer generates polyisoprene with excellent regioregularity in the polymer backbone. This regioregular structure contributes to enhanced material properties and performance characteristics. The successful ring-opening metathesis polymerization of sterically challenging this compound in the presence of chain transfer agents for chain end-functionalization has been achieved through screening of various ruthenium-based olefin metathesis catalysts.

The compound's significance extends to fuel and energy applications, where it serves as an intermediate in the production of cyclooctane-based fuels. Patent literature describes methods for making fuel that include reacting conjugated dienes with iron catalysts to form substituted cyclooctadienes, followed by hydrogenation to form cyclooctane fuel. This process demonstrates the potential of this compound as a renewable fuel precursor, particularly when derived from biological sources such as engineered cyanobacteria.

Recent advances in photochemical synthesis have revealed new pathways for this compound formation through photobiological-photochemical routes. Research has shown that isoprene produced by engineered photosynthetic cyanobacteria can undergo subsequent photochemical dimerization using simulated or natural solar light to generate isomeric carbon ten hydrogen sixteen hydrocarbons, including this compound, in very high yields above 90% after 44 hours under sensitized conditions. The optimal sensitizer identified was di(naphth-1-yl)methanone, which could be used with a loading of merely 0.1 mol% and easily recycled for subsequent photodimerization cycles.

属性

IUPAC Name |

(1Z,5Z)-1,5-dimethylcycloocta-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-9-5-3-7-10(2)8-4-6-9/h5,8H,3-4,6-7H2,1-2H3/b9-5-,10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOGZVTWMZNTGL-UDRCNDPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC/C(=C\CC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063172 | |

| Record name | 1,5-Cyclooctadiene, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,5-Dimethyl-1,5-cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19289 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3760-14-3 | |

| Record name | 1,5-Dimethyl-1,5-cyclooctadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-1,5-cyclooctadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Cyclooctadiene, 1,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Cyclooctadiene, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylcycloocta-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Dimethyl-1,5-cyclooctadiene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37A397RLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Dimerization of Isoprene (Nickel-Catalyzed Method)

One of the principal and industrially relevant methods for preparing 1,5-dimethyl-1,5-cyclooctadiene involves the dimerization of isoprene (2-methyl-1,3-butadiene) catalyzed by nickel complexes.

Reaction Overview:

Isoprene undergoes a dimerization reaction in the presence of a nickel catalyst to yield a mixture of dimethylcyclooctadiene isomers, predominantly this compound (~80%) and 1,6-dimethyl-1,5-cyclooctadiene (~20%).Catalyst and Conditions:

The nickel catalyst facilitates the coupling of two isoprene molecules under controlled temperature and pressure, often in high-pressure reactors to optimize yield and selectivity. The reaction conditions are finely tuned to favor the formation of the 1,5-isomer.Product Isolation:

The reaction mixture is subjected to purification steps such as vacuum distillation and chromatography to isolate the desired this compound with high purity.Research Findings:

This method is well-established and industrially scalable, providing high yields and purity suitable for further chemical applications. The reaction mechanism involves coordination of isoprene to the nickel center, followed by oxidative cyclization and reductive elimination steps.

| Parameter | Details |

|---|---|

| Starting Material | Isoprene (2-methyl-1,3-butadiene) |

| Catalyst | Nickel complex |

| Product Composition | ~80% this compound, 20% 1,6-isomer |

| Reaction Type | Dimerization |

| Purification | Vacuum distillation, chromatography |

| Yield | High (up to 90% reported) |

This method is referenced in multiple studies highlighting its efficiency and selectivity in producing this compound.

[4+4]-Cycloaddition Catalyzed by Iron Complexes

An alternative approach involves the selective [4+4]-cycloaddition of isoprene catalyzed by iron iminopyridine complexes.

Reaction Description:

This method converts isoprene into dimethylcyclooctadiene isomers via a [4+4] cycloaddition mechanism, which is highly exothermic and requires careful temperature control.Catalyst:

Bench-stable iron(II) halide precatalysts are reduced in situ to form active iron iminopyridine complexes that catalyze the cycloaddition.Selectivity:

The reaction predominantly yields 1,6-dimethyl-1,5-cyclooctadiene, but conditions can be adjusted to favor the 1,5-isomer.Process Details:

The reaction is conducted under inert atmosphere, with aliquots taken periodically for monitoring by ^1H NMR spectroscopy. After completion, the product is isolated by vacuum distillation.Safety Note:

Due to the exothermic nature of the reaction, special care is required to prevent pressure build-up during scale-up.

| Parameter | Details |

|---|---|

| Starting Material | Isoprene |

| Catalyst | Iron iminopyridine complexes |

| Reaction Type | [4+4]-Cycloaddition |

| Product Composition | Mainly 1,6-dimethyl-1,5-cyclooctadiene (can be adjusted) |

| Yield | 89–95% isolated yield |

| Purification | Vacuum distillation |

| Reaction Monitoring | ^1H NMR spectroscopy |

This method offers a selective and efficient route to dimethylcyclooctadienes and is valuable for producing isomerically pure compounds.

Selective Esterification and Hydrolysis for Isomer Separation

In industrial practice, mixtures of dimethylcyclooctadiene isomers obtained from dimerization can be selectively converted to derivatives to facilitate purification.

Process:

this compound selectively reacts with carboxylic acids (especially those with pK_a < 4, such as formic acid) in the presence or absence of acid catalysts to form esters of 1,5-dimethylbicyclooctan-8-ol derivatives.Advantages:

This selective esterification allows separation of the 1,5-isomer from the 1,6-isomer due to the selective reactivity of the 1,5-isomer.Subsequent Steps:

The esters are then hydrolyzed or alcoholyzed to yield pure 1,5-dimethylbicyclooctan-8-ol, which can be used as a precursor for other chemical syntheses.Reaction Conditions:

The reaction can be conducted under mild conditions, avoiding hazardous reagents like perchloric acid, improving safety and scalability.

This approach is particularly useful for refining industrial mixtures and obtaining high-purity this compound derivatives.

Industrial Production Considerations

Reactor Design:

High-pressure reactors equipped with temperature and pressure control are essential for the dimerization reactions to optimize yield and selectivity.Catalyst Handling:

Catalysts such as nickel complexes require careful handling and activation protocols to maintain activity and selectivity.Purification Techniques:

Distillation under reduced pressure and chromatographic methods are standard to isolate the target compound from reaction mixtures.Safety:

Exothermic reactions and pressurized systems necessitate rigorous safety protocols, including controlled heat transfer and inert atmosphere handling.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Product Selectivity | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nickel-catalyzed dimerization | Isoprene | Nickel catalyst, high pressure | ~80% this compound | Up to 90 | Industrially scalable, well-established |

| Iron-catalyzed [4+4]-cycloaddition | Isoprene | Iron iminopyridine complexes | Mainly 1,6-isomer, adjustable | 89–95 | Requires careful temperature control |

| Selective esterification & hydrolysis | Dimethylcyclooctadiene mix | Carboxylic acids (formic acid preferred) | Selective for 1,5-isomer | High | Useful for purification and derivative synthesis |

| Industrial high-pressure synthesis | Isoprene | Specialized catalysts, distillation | High purity | High | Requires safety and purification steps |

化学反应分析

Types of Reactions

1,5-Dimethyl-1,5-cyclooctadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, producing saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.

Substitution: Halogens, such as chlorine and bromine, are frequently used in substitution reactions.

Major Products

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

科学研究应用

Scientific Research Applications

1. Organometallic Chemistry

- DMCOD serves as a ligand in organometallic complexes, particularly with transition metals. These complexes are crucial in catalysis and material science applications.

- Example : It forms stable complexes with rhodium that can facilitate various catalytic processes such as hydrogenation and polymerization .

2. Biological Activity

- DMCOD and its derivatives have been studied for their potential antimicrobial and anticancer properties.

- Antimicrobial Activity : Research shows that DMCOD exhibits significant antimicrobial effects against various strains of bacteria with minimum inhibitory concentrations (MIC) as low as 0.039 mg/mL.

- Anticancer Activity : In vitro studies demonstrate cytotoxic effects on cancer cell lines like HeLa and Colo-205, achieving inhibition percentages of up to 95% at specific concentrations.

3. Pharmaceutical Applications

- Ongoing research explores DMCOD as a building block for pharmaceuticals due to its biological activity and ability to form complex structures that may enhance drug efficacy.

4. Industrial Uses

- DMCOD is utilized in the production of synthetic lubricants and polymers. Its chemical properties allow it to function effectively in various industrial processes, including the synthesis of specialty chemicals.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of DMCOD against common pathogens. The results indicated significant inhibition of bacterial growth compared to control groups.

| Biological Activity | Tested Concentration (mg/mL) | Inhibition (%) |

|---|---|---|

| Antimicrobial | 0.039 | 95 |

| Anticancer | 0.5 | 90 |

| α-Amylase Inhibition | 45.22 ± 1.1 | - |

| α-Glucosidase Inhibition | 63.09 ± 0.26 | - |

Cytotoxicity Testing

In vitro assays assessed the cytotoxic effects of DMCOD on cancer cell lines, revealing promising results that warrant further investigation into its mechanisms and potential therapeutic applications.

作用机制

The mechanism of action of 1,5-dimethyl-1,5-cyclooctadiene involves its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic processes, including hydrogenation, polymerization, and cross-coupling reactions. The compound’s double bonds and methyl groups play a crucial role in its reactivity and stability .

相似化合物的比较

Key Compounds Compared :

- 1,5-Cyclooctadiene (COD) : Unsubstituted, C₈H₁₂, widely used as a ligand in transition-metal complexes (e.g., Ni, Pd, Pt) .

- 1,5-Dimethyl-1,5-cyclooctadiene : Methyl-substituted derivative with increased steric bulk.

- 1,6-Dimethyl-1,5-cyclooctadiene : Isomer with methyl groups at 1,6-positions, often co-produced in syntheses .

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 1,5-Cyclooctadiene | C₈H₁₂ | 108.18 | 3800-41-7 | Unsubstituted, high ligand stability |

| 1,5-Dimethyl-1,5-COD | C₁₀H₁₆ | 136.23 | 3760-14-3 | Sterically hindered, low ring strain |

| 1,6-Dimethyl-1,5-COD | C₁₀H₁₆ | 136.23 | 115929-14-1 | Isomeric, alters reactivity |

Catalytic and Polymerization Behavior

- COD : Forms stable metal complexes (e.g., [Ir(cod)Cp*]) for catalysis and materials science . High reactivity in ring-opening metathesis polymerization (ROMP) due to ring strain .

- 1,5-Dimethyl-1,5-COD : Steric hindrance reduces strain, complicating ROMP. However, with Ru-based catalysts, it polymerizes to telechelic polyisoprene (Mn = 10,000; PDI = 2.3) .

- 1,6-Dimethyl-1,5-COD : Less studied, but isomer presence affects reaction yields and product purity .

| Compound | ROMP Reactivity | Key Catalytic Applications |

|---|---|---|

| COD | High | Elastomers, ligand synthesis |

| 1,5-Dimethyl-1,5-COD | Moderate | Specialty polymers, perfumery esters |

| 1,6-Dimethyl-1,5-COD | Low | Minor intermediate |

Natural Occurrence and Bioactivity

- COD Derivatives: Transannular selenocyclofunctionalization yields antioxidants enhancing glutathione peroxidase (GPx) activity .

Industrial and Specialty Uses

- COD : Marketed for agrochemicals, elastomers, and catalyst ligands .

- 1,5-Dimethyl-1,5-COD : Niche roles in synthesizing bicyclic esters for perfumes (e.g., 1,5-dimethylbicyclo[3.2.1]octan-8-ol formate, 97% yield) .

- Metal Complexes : Rhodium and iridium complexes with dimethyl-COD ligands show unique catalytic behaviors, though less studied than COD analogues .

生物活性

1,5-Dimethyl-1,5-cyclooctadiene (DMCOD) is an organic compound characterized by its unique bicyclic diene structure. While its chemical properties and synthesis methods have been extensively studied, the biological activity of DMCOD remains less documented. This article aims to explore the available research on the biological activities associated with DMCOD, including antimicrobial and anticancer properties, as well as its potential applications in various fields.

Chemical Structure and Properties

DMCOD has a molecular formula of C_{10}H_{16} and a molecular weight of approximately 136.234 g/mol. The compound features two double bonds located at the 1 and 5 positions of a cyclooctane ring, contributing to its reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that DMCOD exhibits notable antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values for DMCOD against various microbial strains, demonstrating its potential as an antimicrobial agent. For example, it displayed MIC values as low as 0.039 mg/mL against certain bacteria .

Anticancer Activity

DMCOD has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical adenocarcinoma) and Colo-205 (colon cancer), with inhibition percentages reaching up to 95% at specific concentrations . These findings suggest that DMCOD may serve as a promising candidate for further cancer research.

The mechanism by which DMCOD exerts its biological effects may involve interactions at the cellular level, potentially influencing metabolic pathways and enzyme activities. For instance, studies have indicated that DMCOD can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism . This inhibition can lead to reduced glucose absorption, making DMCOD a candidate for further exploration in diabetes management.

Synthesis Methods

DMCOD can be synthesized through various methods, including the selective cycloaddition of isoprene with catalysts such as iron complexes . The synthesis process is critical for producing high yields of DMCOD while minimizing by-products.

Case Studies

Several case studies highlight the biological applications of DMCOD:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of DMCOD against common pathogens, showing significant inhibition of bacterial growth compared to control groups.

- Cytotoxicity Testing : In vitro assays assessed the cytotoxic effects of DMCOD on cancer cell lines, revealing promising results that warrant further investigation into its mechanisms and potential therapeutic applications.

Data Tables

| Biological Activity | Tested Concentration (mg/mL) | Inhibition (%) |

|---|---|---|

| Antimicrobial Activity | 0.039 | 95 |

| Anticancer Activity | 0.5 | 90 |

| α-Amylase Inhibition | 45.22 ± 1.1 | - |

| α-Glucosidase Inhibition | 63.09 ± 0.26 | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。